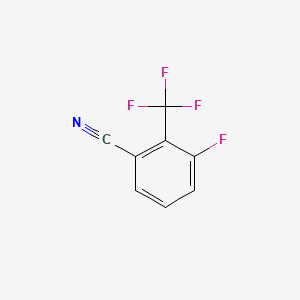

3-Fluoro-2-(trifluoromethyl)benzonitrile

説明

The compound 3-Fluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals and advanced materials. The presence of fluorine atoms in the molecule is of particular interest because they can significantly alter the physical and chemical properties of the compound, such as its reactivity, stability, and interaction with other molecules .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, 4-Amino-2-(trifluoromethyl)benzonitrile, a close relative to the compound , was synthesized from m-fluoro-(trifluoromethyl)benzene through a series of reactions including bromination, Grignard reaction, cyanidation, and amination, achieving an overall yield of 49.2% . This synthesis pathway highlights the potential methods that could be applied to synthesize 3-Fluoro-2-(trifluoromethyl)benzonitrile, although the specific steps may vary due to the different positions of the functional groups.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often analyzed using various spectroscopic techniques and computational methods. For example, the molecular geometry of a synthesized compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, was confirmed by X-ray single-crystal determination and compared with computational models using Hartree-Fock (HF) and density functional theory (DFT) . These techniques could similarly be applied to determine the molecular structure of 3-Fluoro-2-(trifluoromethyl)benzonitrile.

Chemical Reactions Analysis

Fluorinated aromatic nitriles can participate in various chemical reactions. For instance, the aforementioned phthalonitrile compound was involved in a click reaction with sugar azide to form a triazole ring . This demonstrates the reactivity of such compounds in forming heterocyclic structures, which is a valuable property in the development of new pharmaceuticals and materials. The specific reactions of 3-Fluoro-2-(trifluoromethyl)benzonitrile would depend on its chemical structure and the presence of reactive sites.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into aromatic compounds can significantly influence their physical and chemical properties. For example, soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . Additionally, the study of trifluoromethylated benzanilides revealed the importance of weak intermolecular interactions involving organic fluorine, such as hydrogen bonding and the "fluorous effect," which can affect the molecule's conformation and crystal packing . These findings suggest that 3-Fluoro-2-(trifluoromethyl)benzonitrile would also possess unique properties due to its fluorinated structure, which could be explored for various applications.

科学的研究の応用

Chemical Synthesis and Modifications :

- Dunn et al. (2018) described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions. This process produced 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile, highlighting the chemical modification capabilities of such compounds (Dunn et al., 2018).

Intermediate in Pharmaceutical Synthesis :

- Zhang Tong-bin (2012) synthesized 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, a medication used for prostate cancer treatment (Zhang Tong-bin, 2012).

Radiotracer Development for Medical Imaging :

- Lim et al. (2014) developed an automated radiosynthesis of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, or [(18)F]FPEB, a PET imaging agent for metabotropic glutamate subtype 5 receptor (mGluR5). This advancement showcases the application of fluorinated benzonitriles in developing imaging agents for neurological studies (Lim et al., 2014).

Study of Fluorine Effects on Chemical Properties :

- Druzhinin et al. (2001) explored how the introduction of a fluoro-substituent in 4-(1-azetidinyl)benzonitrile leads to changes in fluorescence quantum yields and decay times in alkane solvents, contributing to the understanding of the impact of fluorine atoms on molecular properties (Druzhinin et al., 2001).

Safety and Hazards

特性

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFIVXFFYDWCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379217 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(trifluoromethyl)benzonitrile | |

CAS RN |

261951-81-9 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

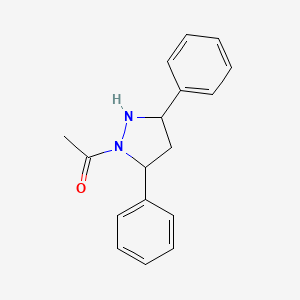

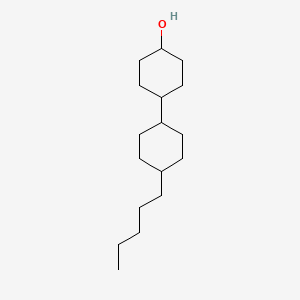

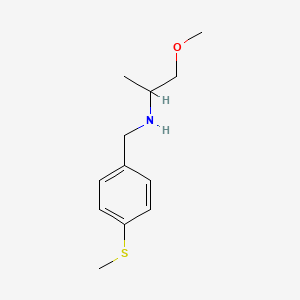

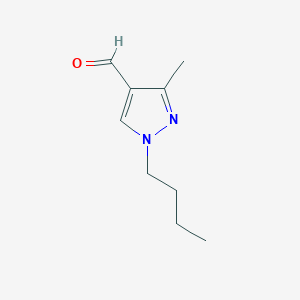

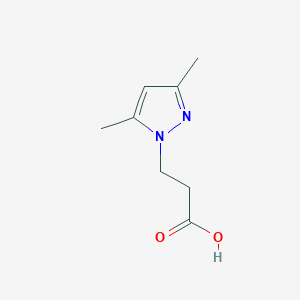

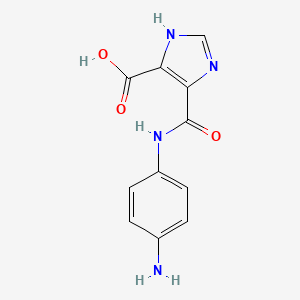

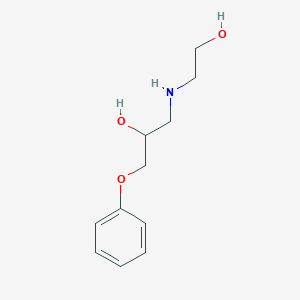

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)